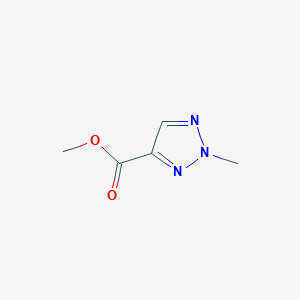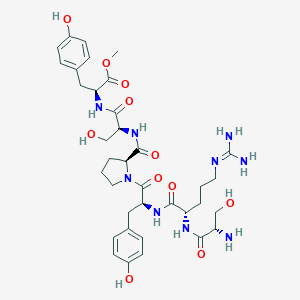
Casoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Casoxin is a protein found in milk that has been the subject of research in the scientific community due to its potential therapeutic properties. The protein has been isolated and studied for its ability to inhibit the growth of cancer cells, as well as its potential to improve immune function and reduce inflammation.
Wirkmechanismus
The mechanism of action of Casoxin is not fully understood, but it is believed to work by binding to specific receptors on the surface of cells and activating signaling pathways that regulate cell growth and immune function. Casoxin has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, which is programmed cell death. It also has immunomodulatory effects, as it can stimulate the production of cytokines and other immune cells.
Biochemische Und Physiologische Effekte
Casoxin has a number of biochemical and physiological effects that make it a potentially valuable therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and improve immune function. Casoxin has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Casoxin in lab experiments is that it is a natural protein that is found in milk, which makes it relatively easy to obtain and purify. Another advantage is that it has been extensively studied and its properties are well-characterized. However, one limitation is that the synthesis method for Casoxin is complex and requires specialized equipment and expertise. Additionally, the effects of Casoxin may vary depending on the type of cancer or disease being treated, which can make it difficult to generalize its effects.
Zukünftige Richtungen
There are several future directions for research on Casoxin. One area of interest is its potential as a therapeutic agent for cancer and autoimmune diseases. Researchers are also interested in understanding the mechanism of action of Casoxin and identifying the specific receptors it binds to. Another area of research is the development of new synthesis methods for Casoxin that are more efficient and cost-effective. Finally, researchers are interested in studying the effects of Casoxin in combination with other therapies, such as chemotherapy and radiation, to determine if it can enhance their efficacy.
Conclusion
In conclusion, Casoxin is a protein found in milk that has potential therapeutic properties. It has been extensively studied for its ability to inhibit the growth of cancer cells, improve immune function, and reduce inflammation. While the synthesis method for Casoxin is complex, it has several advantages for lab experiments. Future research on Casoxin will focus on its potential as a therapeutic agent for cancer and autoimmune diseases, as well as understanding its mechanism of action and developing new synthesis methods.
Synthesemethoden
Casoxin is a protein that is extracted from milk using various techniques such as ultrafiltration and chromatography. The protein is then purified and characterized using techniques such as gel electrophoresis and mass spectrometry. The synthesis method for Casoxin is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic properties of Casoxin have been the subject of extensive research in the scientific community. Studies have shown that Casoxin has anti-cancer properties, as it can inhibit the growth of cancer cells. It has also been shown to improve immune function and reduce inflammation. Casoxin has been studied for its potential to treat a variety of conditions, including cancer, autoimmune diseases, and inflammatory disorders.
Eigenschaften
CAS-Nummer |
105128-96-9 |
|---|---|
Produktname |
Casoxin |
Molekularformel |
C36H51N9O11 |
Molekulargewicht |
785.8 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C36H51N9O11/c1-56-35(55)27(17-21-8-12-23(49)13-9-21)43-32(52)28(19-47)44-33(53)29-5-3-15-45(29)34(54)26(16-20-6-10-22(48)11-7-20)42-31(51)25(4-2-14-40-36(38)39)41-30(50)24(37)18-46/h6-13,24-29,46-49H,2-5,14-19,37H2,1H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,38,39,40)/t24-,25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
RMHFWWLFHGLGEA-AQRCPPRCSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Sequenz |
SRYPSY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



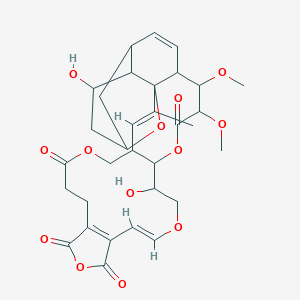
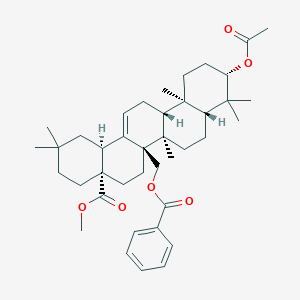
![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)
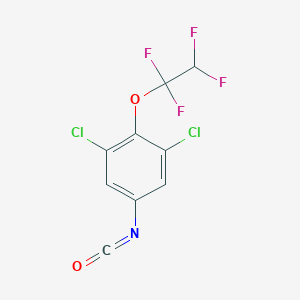
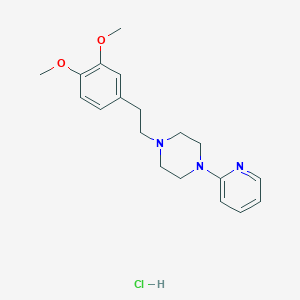
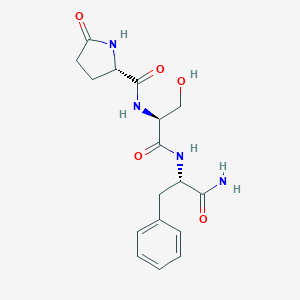
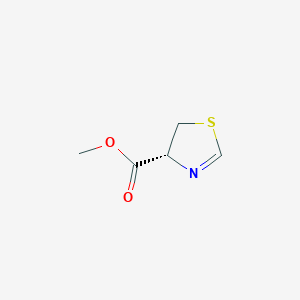
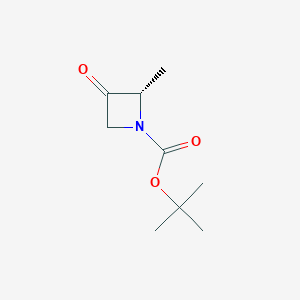
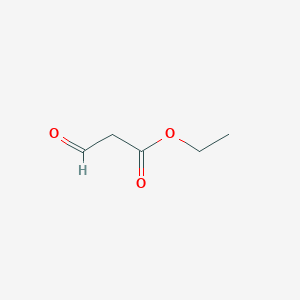
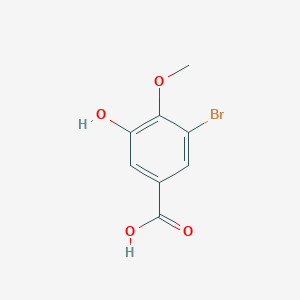
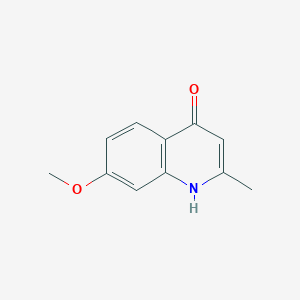
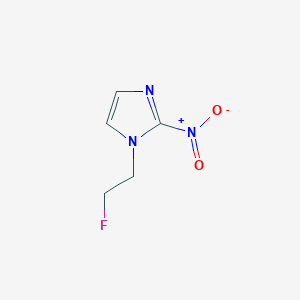
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
